molecular formula C26H32Cl2N2O4 B10897604 N,N'-cyclohexane-1,2-diylbis[2-(4-chloro-2,3-dimethylphenoxy)acetamide]

N,N'-cyclohexane-1,2-diylbis[2-(4-chloro-2,3-dimethylphenoxy)acetamide]

Cat. No.: B10897604
M. Wt: 507.4 g/mol
InChI Key: XZSMUECLRCOKQH-UHFFFAOYSA-N
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Description

2-(4-Chloro-2,3-dimethylphenoxy)-N~1~-(2-{[2-(4-chloro-2,3-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide is a complex organic compound characterized by the presence of multiple functional groups, including chloro, dimethylphenoxy, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2,3-dimethylphenoxy)-N~1~-(2-{[2-(4-chloro-2,3-dimethylphenoxy)acetyl]amino}cyclohexy)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2,3-dimethylphenoxy)-N~1~-(2-{[2-(4-chloro-2,3-dimethylphenoxy)acetyl]amino}cyclohexy)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-Chloro-2,3-dimethylphenoxy)-N~1~-(2-{[2-(4-chloro-2,3-dimethylphenoxy)acetyl]amino}cyclohexy)acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2,3-dimethylphenoxy)-N~1~-(2-{[2-(4-chloro-2,3-dimethylphenoxy)acetyl]amino}cyclohexy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid
  • 2-(4-Chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide
  • 2-(4-Chloro-3,5-dimethylphenoxy)-N’-(4-nitrobenzoyl)acetohydrazide

Uniqueness

2-(4-Chloro-2,3-dimethylphenoxy)-N~1~-(2-{[2-(4-chloro-2,3-dimethylphenoxy)acetyl]amino}cyclohexy)acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H32Cl2N2O4

Molecular Weight

507.4 g/mol

IUPAC Name

2-(4-chloro-2,3-dimethylphenoxy)-N-[2-[[2-(4-chloro-2,3-dimethylphenoxy)acetyl]amino]cyclohexyl]acetamide

InChI

InChI=1S/C26H32Cl2N2O4/c1-15-17(3)23(11-9-19(15)27)33-13-25(31)29-21-7-5-6-8-22(21)30-26(32)14-34-24-12-10-20(28)16(2)18(24)4/h9-12,21-22H,5-8,13-14H2,1-4H3,(H,29,31)(H,30,32)

InChI Key

XZSMUECLRCOKQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)Cl)OCC(=O)NC2CCCCC2NC(=O)COC3=C(C(=C(C=C3)Cl)C)C

Origin of Product

United States

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